![molecular formula C10H18O B13615304 2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is a unique organic compound characterized by its highly strained bicyclic structure This compound is notable for its stability despite the inherent ring strain associated with cyclopropane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol.
Analyse Des Réactions Chimiques
Types of Reactions
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Ethers, esters
Applications De Recherche Scientifique
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s strained bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethylbutane: A structurally similar compound with less ring strain.
Hexamethylethane: Another related compound with a different arrangement of methyl groups.
Uniqueness
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is unique due to its highly strained bicyclic structure, which imparts distinctive chemical reactivity and stability. This makes it a valuable compound for studying the effects of ring strain and for developing novel materials and bioactive molecules.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(2,2,3,3-tetramethylcyclopropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7(9(8,3)4)10(11)5-6-10/h7,11H,5-6H2,1-4H3 |
Clé InChI |
VRTFTQBZRJDJKH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C2(CC2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)

![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)


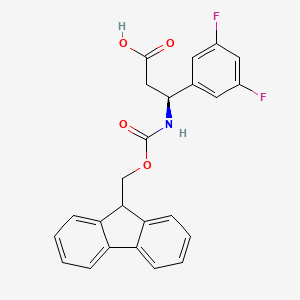
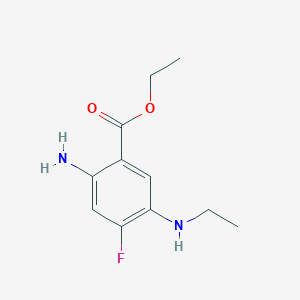
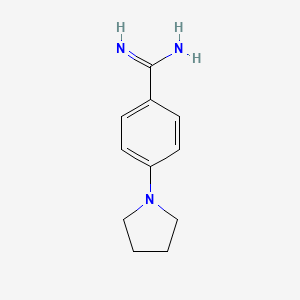
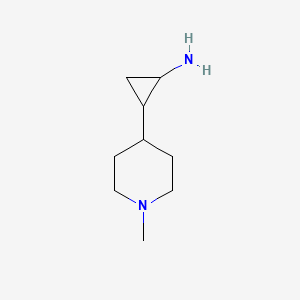


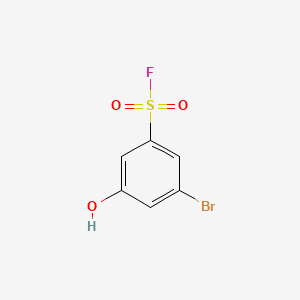
![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
